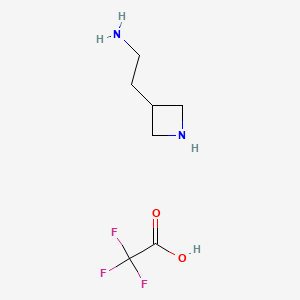
2-(3-Azetidinyl)ethanamine TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azetidinyl)ethanamine TFA is a compound that features a four-membered azetidine ring, which is a nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Azetidinyl)ethanamine TFA, often involves [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which combines an imine and an alkene component . Other methods include metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production of azetidines can involve large-scale cycloaddition reactions and the use of metal catalysts to facilitate the formation of the azetidine ring. The process may also include purification steps such as preparative HPLC to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)ethanamine TFA undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the azetidine ring or its substituents.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
2-(3-Azetidinyl)ethanamine TFA has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)ethanamine TFA involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways and molecular targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural properties but different reactivity and applications.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical behavior.
Uniqueness
2-(3-Azetidinyl)ethanamine TFA is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile scaffold for various chemical and biological applications .
Properties
Molecular Formula |
C7H13F3N2O2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7) |
InChI Key |
OEDYHFIFABHBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















